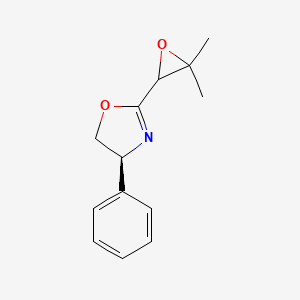
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole is a complex organic compound that features a unique combination of an oxirane ring and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring can be synthesized through the epoxidation of an alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Formation of the Oxazole Ring: The oxazole ring can be constructed via a cyclization reaction involving an α-haloketone and an amide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes mentioned above for large-scale production. This would include the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-thiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-imidazole: Contains an imidazole ring instead of an oxazole ring.
Eigenschaften
CAS-Nummer |
854987-47-6 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15NO2/c1-13(2)11(16-13)12-14-10(8-15-12)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-,11?/m1/s1 |
InChI-Schlüssel |
NGKKWOJOSPBZNJ-NFJWQWPMSA-N |
Isomerische SMILES |
CC1(C(O1)C2=N[C@H](CO2)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1(C(O1)C2=NC(CO2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
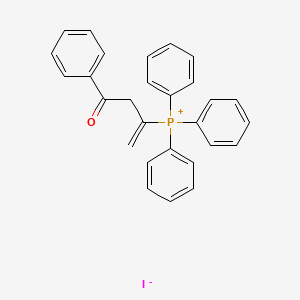
![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)

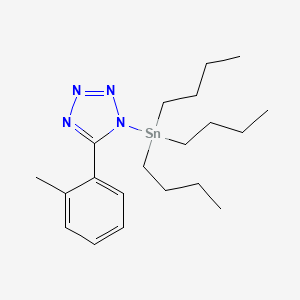
![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
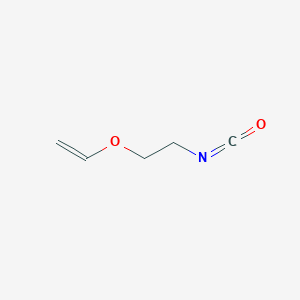
![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
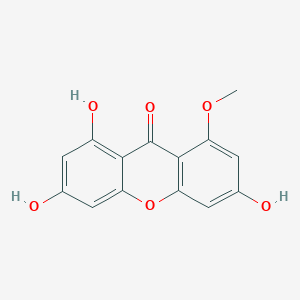
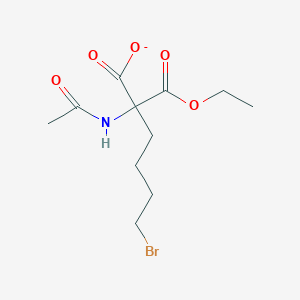
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
